1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound is commonly referred to as CDK4/6 inhibitor due to its ability to inhibit the activity of cyclin-dependent kinases 4 and 6. These kinases play a crucial role in cell cycle regulation, and their overactivity has been linked to various types of cancers, including breast cancer.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea involves the inhibition of cyclin-dependent kinases 4 and 6, which are essential for cell cycle progression. By inhibiting these kinases, the compound arrests the cell cycle at the G1 phase, preventing the proliferation of cancer cells.
Biochemical and Physiological Effects:
1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea has been shown to have a selective effect on cancer cells, leaving healthy cells unaffected. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further inhibiting their growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea is its selectivity towards cancer cells, which reduces the risk of adverse effects on healthy cells. However, the compound has a short half-life, which limits its effectiveness in vivo. Additionally, its complex synthesis method and high cost may hinder its widespread use in research.
Orientations Futures
Despite the limitations, 1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea has significant potential for future research. Some possible future directions include:
1. Further optimization of the compound's structure to improve its pharmacokinetic properties and efficacy.
2. Combination therapy with other drugs to enhance its effectiveness.
3. Development of novel drug delivery systems to improve the compound's bioavailability.
4. Investigation of the compound's potential for treating other types of cancers.
Conclusion:
1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea is a promising compound with significant potential for cancer treatment. Its selective activity towards cancer cells and ability to induce apoptosis make it an attractive candidate for further research. However, its limitations, such as its short half-life and high cost, must be addressed to maximize its potential. Future research should focus on optimizing the compound's structure, developing new drug delivery systems, and investigating its potential for treating other types of cancers.
Méthodes De Synthèse
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea involves a multi-step process that requires the use of various reagents and solvents. The detailed synthesis method is beyond the scope of this paper, but it is worth noting that the process is complex and requires specialized skills and equipment.
Applications De Recherche Scientifique
1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea has been extensively researched for its potential pharmacological applications. The compound has shown promising results in preclinical studies as a potential treatment for various types of cancers, including breast cancer, melanoma, and glioblastoma.
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[[4-(dimethylamino)pyrimidin-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFN5O/c1-21(2)13-5-6-17-12(20-13)8-18-14(22)19-9-3-4-11(16)10(15)7-9/h3-7H,8H2,1-2H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMIUSUMZVSYSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.